molecular formula C22H22OSi B14500290 3-(Triphenylsilyl)but-3-en-2-ol CAS No. 63429-74-3

3-(Triphenylsilyl)but-3-en-2-ol

Cat. No.: B14500290
CAS No.: 63429-74-3
M. Wt: 330.5 g/mol
InChI Key: AMUBDQGKFRPLPS-UHFFFAOYSA-N
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Description

3-(Triphenylsilyl)but-3-en-2-ol is an organic compound with the molecular formula C22H20OSi It is characterized by the presence of a triphenylsilyl group attached to a butenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triphenylsilyl)but-3-en-2-ol typically involves the reaction of triphenylsilyl chloride with an appropriate butenol precursor. One common method involves the use of Grignard reagents, where the triphenylsilyl chloride reacts with a Grignard reagent derived from butenol . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Triphenylsilyl)but-3-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The double bond in the butenol structure can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products Formed

    Oxidation: Formation of 3-(Triphenylsilyl)but-3-en-2-one.

    Reduction: Formation of 3-(Triphenylsilyl)butan-2-ol.

    Substitution: Formation of 3-(Triphenylsilyl)but-3-en-2-halide.

Scientific Research Applications

3-(Triphenylsilyl)but-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of silyl groups on biological systems.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Triphenylsilyl)but-3-en-2-ol involves its interaction with various molecular targets. The triphenylsilyl group can influence the compound’s reactivity and stability, while the butenol structure allows for various chemical modifications. The exact pathways and targets depend on the specific application and the chemical environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethylsilyl)but-3-en-2-ol
  • 3-(Triphenylsilyl)but-3-en-2-one
  • 3-(Triphenylsilyl)butan-2-ol

Uniqueness

3-(Triphenylsilyl)but-3-en-2-ol is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical properties compared to other silyl-substituted butenols. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

63429-74-3

Molecular Formula

C22H22OSi

Molecular Weight

330.5 g/mol

IUPAC Name

3-triphenylsilylbut-3-en-2-ol

InChI

InChI=1S/C22H22OSi/c1-18(23)19(2)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-18,23H,2H2,1H3

InChI Key

AMUBDQGKFRPLPS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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